molecular formula C22H14F2N2O2 B2464891 (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327173-25-0

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2464891
CAS RN: 1327173-25-0
M. Wt: 376.363
InChI Key: MSBNQUIIWSVTAH-ROMGYVFFSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chemical compound that is used in scientific research. It is a member of the chromene family of compounds and has been shown to have a variety of interesting properties. In We will also discuss the advantages and limitations of using this compound in lab experiments and list future directions for research.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. This leads to a reduction in the size and number of cancer cells, which can ultimately lead to the destruction of the tumor.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers who are studying the mechanisms of cancer growth and development. However, one limitation of using this compound is that it is relatively difficult to synthesize and may be expensive to obtain.

Future Directions

There are many potential future directions for research on (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. One area of interest is the development of new drugs based on this compound that may be effective in the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound and how it interacts with cancer cells and other cells in the body. Finally, researchers may be interested in exploring the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2,4-difluorobenzaldehyde with N-phenyl-1,2-diaminobenzene in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carbaldehyde, which is then reacted with an amine such as methylamine to produce the final product.

Scientific Research Applications

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been used in a variety of scientific research applications. One area where this compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and may be effective against a variety of different types of cancer.

properties

IUPAC Name

2-(2,4-difluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c23-15-10-11-19(18(24)13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBNQUIIWSVTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

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